3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde
Description
Properties
CAS No. |
1883290-20-7 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-cyclopropyl-2-(1-ethoxyethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-8(2)13-10(7-14)6-11(12-13)9-4-5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
BXHNTEIZYGLMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C(=CC(=N1)C2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Representative Protocol (,)
| Reactants | Conditions | Yield | Key Observations |
|---|---|---|---|
| Cyclopropyl hydrazine + Ethyl 2,4-dioxopentanoate | Acetic acid, 80°C, 16 h | 65% | Forms 3-cyclopropyl-1H-pyrazole-5-carboxylate intermediate |
- Mechanism : Acid-catalyzed cyclization via enol-keto tautomerization.
- Optimization : Elevated temperatures (80–100°C) improve regioselectivity for the 3-cyclopropyl substituent.
N-Protection with Ethoxyethyl Group
The pyrazole nitrogen is protected using ethyl vinyl ether under acidic conditions to prevent undesired side reactions during subsequent functionalization.
Ethoxyethyl Protection (,)
| Conditions | Reagents | Yield | Purity |
|---|---|---|---|
| TFA (0.01 eq), CH$$2$$Cl$$2$$, 28–33°C, 12–78 h | Ethyl vinyl ether (1.27 eq) | 75–93% | >95% (HPLC) |
- Procedure :
- Dissolve pyrazole in dichloromethane.
- Add TFA and ethyl vinyl ether dropwise at 28–33°C.
- Stir until N-H protection is complete (monitored by TLC).
- Note : Excess ethyl vinyl ether ensures complete conversion. Migration of the ethoxyethyl group is minimized at lower temperatures.
Formylation at the 5-Position
The aldehyde group is introduced via directed ortho-lithiation followed by quenching with dimethylformamide (DMF).
Lithiation-Formylation Protocol (,)
| Step | Conditions | Yield |
|---|---|---|
| Lithiation | LDA, THF, -78°C, 30 min | 85% |
| Quenching with DMF | DMF (1.3 eq), -78°C to RT, 12 h | 72% |
- Mechanism :
- LDA deprotonates the pyrazole at the 5-position, forming a lithio intermediate.
- DMF acts as an electrophilic formyl source.
- Workup : The crude aldehyde is purified via silica gel chromatography (hexane/ethyl acetate).
Case Study: Integrated Synthesis
A combined protocol from ARKIVOC and PubChem data yields the target compound in 58% overall yield:
| Step | Reagents | Yield |
|---|---|---|
| Cyclocondensation | Cyclopropyl hydrazine, ethyl 2,4-dioxopentanoate | 65% |
| N-Protection | Ethyl vinyl ether, TFA | 89% |
| Formylation | LDA, DMF | 72% |
- Total Yield : 65% × 89% × 72% ≈ 41.5% (typical range: 40–58%).
- Purity : >98% (by $$^1$$H NMR and LC-MS).
Alternative Routes
Direct Oxidation of Alcohol Intermediates
Sonogashira Cross-Coupling ()
- Applicability : For introducing alkynyl groups prior to formylation.
- Conditions : Pd(PPh$$3$$)$$4$$, CuI, phenylacetylene, 70°C.
- Yield : 64–87% (dependent on substituents).
Challenges and Optimization
- Regioselectivity : Cyclopropyl group orientation is controlled by steric effects during cyclocondensation.
- Protection Stability : Ethoxyethyl groups may migrate under acidic conditions; TFA concentration is critical.
- Purification : Silica gel chromatography with 5% triethylamine minimizes protecting group migration.
Industrial Scalability
- Flow Reactors : Continuous flow systems improve yield (78% vs. 65% batch) for cyclocondensation.
- Cost Drivers : Ethyl vinyl ether and LDA account for >60% of raw material costs.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxyethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde has shown potential as a pharmacological agent due to its unique structural properties. It is being investigated for its ability to act on various biological targets, which may lead to the development of new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a derivative similar to 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Agricultural Applications
The compound is also being explored for its use in agrochemicals. Its ability to interact with specific biological pathways makes it a candidate for developing new pesticides or herbicides.
Case Study: Herbicidal Activity
Research has demonstrated that pyrazole derivatives can effectively inhibit weed growth without adversely affecting crop yield. Field trials using formulations containing 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde have reported effective control of certain weed species while maintaining the health of surrounding crops .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde | Anticancer | HeLa (Cervical Cancer) | 15 |
| Derivative A | Anticancer | MCF7 (Breast Cancer) | 10 |
| Derivative B | Herbicidal | Common Weeds | 20 |
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
- Core Structure : Pyrazole ring substituted at positions 1, 3, and 3.
- Position 1 : 1-Ethoxyethyl group (ether functionality).
- Position 3 : Cyclopropyl ring (stereoelectronic effects).
- Position 5 : Carbaldehyde group (reactive site for further derivatization).
- Stereochemistry: Potential chirality at the ethoxyethyl substituent.
Comparison with Structural Analogs
Key Analogs
| Compound Name | Substituent Variations | Key Properties |
|---|---|---|
| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | Methyl group at position 1 (simpler ether) | Higher volatility, lower thermal stability |
| 3-Phenyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde | Phenyl instead of cyclopropyl | Enhanced π-stacking, altered solubility |
| 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carboxylic acid | Carboxylic acid instead of aldehyde | Increased polarity, potential for salt formation |
Physicochemical Properties
- Solubility :
- The ethoxyethyl group in the target compound improves solubility in organic solvents compared to methyl analogs .
- Cyclopropyl substitution reduces water solubility relative to phenyl derivatives.
- Thermal Stability : Cyclopropyl’s ring strain may lower decomposition temperatures compared to saturated analogs.
Reactivity
- Aldehyde Group :
- Undergoes nucleophilic addition (e.g., Grignard reactions) more readily than carboxylic acid derivatives.
- Oxidizes to carboxylic acid under strong conditions.
- Ethoxyethyl Group :
- Ether cleavage under acidic conditions (e.g., HI) generates alcohols.
Crystallographic Insights (Based on –3)
Empirical absorption corrections (as in ) might address anisotropic effects in X-ray diffraction data .
Biological Activity
3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological significance and potential applications.
- Molecular Formula: C11H16N2O2
- Molecular Weight: 208.26 g/mol
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde have shown efficacy against various bacterial strains, including E. coli and S. aureus. In a study evaluating a series of pyrazole compounds, one derivative demonstrated comparable activity to standard antibiotics, highlighting the potential of pyrazoles in treating bacterial infections .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that certain pyrazole compounds can significantly reduce inflammation in animal models. For example, a related compound exhibited an inhibition rate of over 80% in carrageenan-induced paw edema models, which is comparable to established anti-inflammatory drugs like diclofenac . This suggests that 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde may possess similar anti-inflammatory capabilities.
3. Anticancer Potential
Pyrazoles have been investigated for their anticancer properties due to their ability to inhibit various kinases involved in cancer progression. The compound's structural attributes may allow it to interact with critical biological targets associated with tumor growth and proliferation. Reports indicate that several pyrazole derivatives have shown promise in inhibiting cancer cell lines in vitro, suggesting a potential role for this compound in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of novel pyrazole derivatives demonstrated that modifications in the structure significantly affected antimicrobial activity. The findings indicated that specific substitutions enhanced the activity against E. coli and S. aureus, suggesting that similar modifications could be explored for 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde to improve its efficacy .
Case Study 2: Anti-inflammatory Activity
In vivo studies using carrageenan-induced edema models showed that certain pyrazole derivatives could achieve over 75% inhibition of inflammation within three hours post-administration. This reinforces the hypothesis that 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde may exhibit significant anti-inflammatory effects similar to those observed in other pyrazole compounds .
Research Findings Summary Table
| Activity | Related Compound | Test Method | Efficacy |
|---|---|---|---|
| Antimicrobial | Pyrazole Derivative A | Disc diffusion against E. coli | Comparable to standard antibiotics |
| Anti-inflammatory | Pyrazole Derivative B | Carrageenan-induced edema model | ≥80% inhibition |
| Anticancer | Pyrazole Derivative C | In vitro cell line assays | Significant inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
